4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine
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Overview
Description
4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of a chloro group at the 4-position, a morpholinyl group at the 6-position, and an amino group at the 2-position of the triazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine typically involves the substitution of one of the chloride ions in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine. The reaction is carried out in the presence of a base such as sodium carbonate, which acts as an acid scavenger to neutralize the liberated hydrochloric acid. The reaction is usually performed in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave irradiation is sometimes employed to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while oxidation might produce a triazine oxide.
Scientific Research Applications
4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine
- 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide
- 4-Chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its morpholinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJTYIASKMMHPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114209-49-3 |
Source
|
Record name | 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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